molecular formula C4H2BrClS B125382 4-Bromo-2-chlorothiophene CAS No. 32431-93-9

4-Bromo-2-chlorothiophene

Cat. No.: B125382
CAS No.: 32431-93-9
M. Wt: 197.48 g/mol
InChI Key: FEDTVFXCDOSSOK-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorothiophene is a heterocyclic compound with the molecular formula C₄H₂BrClS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene. The process involves the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane (C₂Cl₆) . This method ensures the selective introduction of the chlorine atom at the desired position on the thiophene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves halogenation reactions using appropriate halogenating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

    Coupling Reactions: Palladium-based catalysts are often employed in Suzuki-Miyaura and Stille coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorothiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The presence of bromine and chlorine atoms makes it a versatile compound for further functionalization.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 3-Bromo-2-chlorothiophene
  • 2,5-Dibromothiophene

Comparison: 4-Bromo-2-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique structure allows for selective reactions that may not be possible with other similar compounds. For instance, the presence of both halogens in specific positions can influence the reactivity and selectivity in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDTVFXCDOSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369159
Record name 4-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-93-9
Record name 4-Bromo-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chlorothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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